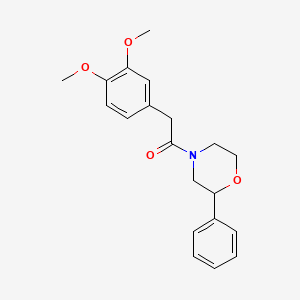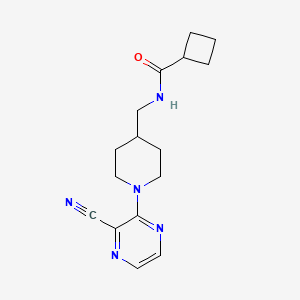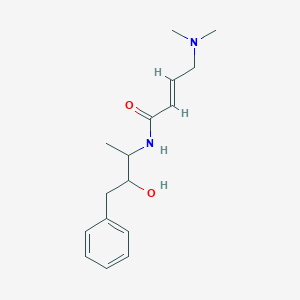
2-(3,4-Dimethoxyphenyl)-1-(2-phenylmorpholino)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-Dimethoxyphenyl)-1-(2-phenylmorpholino)ethanone, also known as U-47700, is a synthetic opioid that was first developed in the 1970s. It has gained popularity in recent years due to its potent analgesic effects and low cost of production. However, its use has been associated with a number of adverse effects, including respiratory depression, addiction, and overdose.
Scientific Research Applications
Synthesis and Biological Activities
A study by Bandgar et al. (2009) demonstrates the synthesis of novel compounds through Claisen-Schmidt condensation, which includes structures related to 2-(3,4-Dimethoxyphenyl)-1-(2-phenylmorpholino)ethanone. These compounds were evaluated for anti-inflammatory, antioxidant, and antimicrobial activities, highlighting the potential of such molecules in drug discovery and development (Bandgar et al., 2009).
Photochemical Studies
Castellan et al. (1990) investigated the photochemistry of a related compound, 1,2-di(3′,4′-dimethoxyphenyl)ethanone (deoxyveratroin), as a model for understanding the behavior of α-carbonyl β-1 lignin model dimers. This research provides insights into the photochemical reactivity of such compounds, which could be relevant for materials science and understanding natural processes (Castellan et al., 1990).
Novel Compound Identification and Synthesis
Research by Power et al. (2015) on the synthesis and identification of novel compounds, such as 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B), underscores the importance of synthetic strategies and analytical techniques in developing new psychoactive substances and understanding their properties. This kind of research is vital for forensic science and drug development efforts (Power et al., 2015).
Photophysical Investigations
A study by Asiri et al. (2017) on (D-π-A) DMHP dye, including compounds like 2 E )-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (DMHP), delves into the photophysical properties such as dipole moments, quantum yield, and fluorescence. Such investigations can inform the design of new materials for optical applications, including sensors and organic electronics (Asiri et al., 2017).
Pyrolysis and Stability Studies
Texter et al. (2018) explored the pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analogue. Understanding the stability and degradation products of such compounds is crucial for safety assessments and environmental impact studies (Texter et al., 2018).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-23-17-9-8-15(12-18(17)24-2)13-20(22)21-10-11-25-19(14-21)16-6-4-3-5-7-16/h3-9,12,19H,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYBFDLWQRWFTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCOC(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-1-(2-phenylmorpholino)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide](/img/structure/B2431170.png)
![N-(4-acetamidophenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2431171.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acrylamide](/img/structure/B2431175.png)
methanone](/img/structure/B2431176.png)
![7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2431177.png)
